![molecular formula C21H17ClN2O3S B2817556 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866864-58-6](/img/structure/B2817556.png)
4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzyl-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Chlorination and Synthesis Methods : Early research by King et al. (1971) focused on the chlorination of 2H-1,2,3-benzothiadiazine 1,1-dioxide and related compounds, demonstrating various outcomes based on the reaction conditions, which yielded different products including chlorosultines and pseudo-acids (King et al., 1971). Ivanova et al. (2012) developed a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, leveraging a Curtius rearrangement followed by intramolecular cyclization, highlighting the compound's synthesis versatility (Ivanova et al., 2012).
Pharmacological Properties and Applications
Antiviral and Antitumor Activity : Research on 1,2,5-Benzothiadiazepine and Pyrrolo[2,1-d]-[1,2,5]Benzothiadiazepine derivatives indicated specific anti-HIV activity, suggesting potential for antiviral therapies (Di Santo et al., 1998). Tait and di Bella (1990) evaluated the antitumor activities of certain benzothiadiazine derivatives, finding moderate activity against leukemia and sarcoma, which signifies their potential in cancer treatment (Tait & di Bella, 1990).
Structural and Mechanistic Studies
Crystal Structure Analysis : Bombieri et al. (1990) determined the crystal structures of benzothiadiazine derivatives, providing insights into their molecular configurations and potential interactions with biological targets (Bombieri et al., 1990).
Green Chemistry and Environmental Applications
Catalysis in Aqueous Media : Khazaei et al. (2015) demonstrated the use of a benzothiadiazine derivative as an efficient and homogeneous catalyst for the synthesis of various compounds in water, aligning with green chemistry principles (Khazaei et al., 2015).
properties
IUPAC Name |
4-benzyl-2-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-11-12-17(13-18(15)22)24-21(25)23(14-16-7-3-2-4-8-16)19-9-5-6-10-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLDZTIOSQLDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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